5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride
Overview
Description
5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride is a chemical compound with the molecular formula C8H10N2 . It has an average mass of 134.178 Da and a monoisotopic mass of 134.084396 Da .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride involves various strategies. For instance, one method involves the catalytic reduction of 1,5-, 1,6-, and 1,8-naphthyridine with palladium on charcoal in ethanol . Another method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .Chemical Reactions Analysis
The reactivity of 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride involves interactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride include an average mass of 134.178 Da and a monoisotopic mass of 134.084396 Da .Scientific Research Applications
Anticancer Activity
“5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride” has shown promise in the field of oncology. Research indicates that derivatives of naphthyridines, including the 1,7-naphthyridine variant, exhibit significant anticancer properties . These compounds have been studied for their efficacy against various cancer cell lines, and their structure-activity relationship (SAR) has been explored to optimize their anticancer potential.
Anti-HIV Properties
Naphthyridines are also recognized for their anti-HIV activity. The pharmacological profile of these compounds includes the ability to inhibit the replication of the human immunodeficiency virus (HIV), which is crucial in the management and treatment of AIDS .
Antimicrobial Effects
The antimicrobial properties of naphthyridines make them valuable in the fight against infectious diseases. They have been tested against a range of microbial strains and have shown effectiveness in inhibiting bacterial growth, which can be pivotal in developing new antibiotics .
Analgesic Applications
Compounds derived from “5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride” have been found to possess analgesic effects. This makes them potential candidates for the development of new pain management medications .
Anti-inflammatory Uses
The anti-inflammatory activity of naphthyridines suggests their utility in treating inflammatory conditions. By modulating the body’s inflammatory response, these compounds could be used to alleviate symptoms of chronic inflammatory diseases .
Antioxidant Properties
Naphthyridines have demonstrated antioxidant activities, which are important in protecting cells from oxidative stress. This property is beneficial in preventing or slowing the progression of various oxidative stress-related diseases .
Safety and Hazards
The safety data sheet for a similar compound, 5,6,7,8-tetrahydro-1,6-naphthyridine HCl, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride It is known that naphthyridines, a class of compounds to which this molecule belongs, have a wide range of biological applications . They have been found to exhibit activity against various diseases, including cancer and HIV .
Mode of Action
The exact mode of action of 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride It is known that naphthyridines interact with biological targets in a way that leads to their pharmacological effects .
Biochemical Pathways
The specific biochemical pathways affected by 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride Naphthyridines are known to have a broad spectrum of biological applications, suggesting that they may interact with multiple pathways .
Result of Action
The molecular and cellular effects of 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride Naphthyridines are known to have a variety of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
properties
IUPAC Name |
5,6,7,8-tetrahydro-1,7-naphthyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c1-2-7-3-5-9-6-8(7)10-4-1;/h1-2,4,9H,3,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWMZQMWBCSRFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856830 | |
Record name | 5,6,7,8-Tetrahydro-1,7-naphthyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1338707-67-7 | |
Record name | 5,6,7,8-Tetrahydro-1,7-naphthyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.